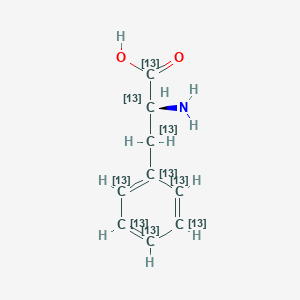
L-Phenylalanine-13C9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine-13C9 is a stable isotope-labeled compound of L-Phenylalanine, an essential aromatic amino acid. The compound is labeled with nine carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Phenylalanine itself is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine-13C9 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of Escherichia coli, which then produces this compound . The reaction conditions typically involve controlled fermentation processes, where the bacteria are cultured in a medium containing carbon-13 labeled substrates.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine biosynthetic pathway. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-13C9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
Oxidation: Phenylpyruvic acid
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
L-Phenylalanine-13C9 has numerous applications in scientific research:
Mechanism of Action
L-Phenylalanine-13C9 exerts its effects by acting as a precursor to several neurotransmitters. It is converted into L-tyrosine, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function . The labeled carbon-13 atoms allow researchers to trace these metabolic pathways and study the kinetics and dynamics of these processes .
Comparison with Similar Compounds
L-Phenylalanine-13C9 can be compared with other isotope-labeled amino acids, such as:
L-Tyrosine-13C9: Similar to this compound but labeled on tyrosine, another aromatic amino acid.
L-Alanine-13C3: Labeled on alanine, a non-aromatic amino acid.
L-Phenylalanine-15N: Labeled with nitrogen-15 instead of carbon-13.
Uniqueness
This compound is unique due to its specific labeling with nine carbon-13 isotopes, making it particularly useful for detailed NMR studies and metabolic tracing. Its role as a precursor to key neurotransmitters also adds to its significance in neurochemical research .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
174.124 g/mol |
IUPAC Name |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
COLNVLDHVKWLRT-ZNZHEFIISA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




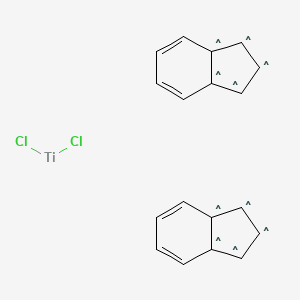

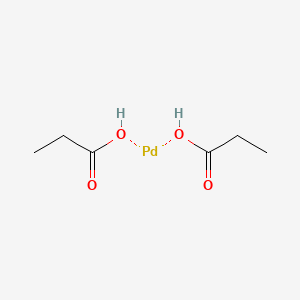
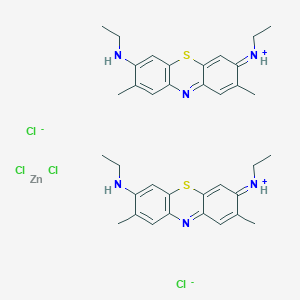
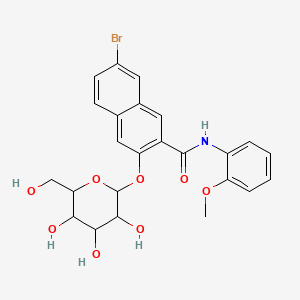
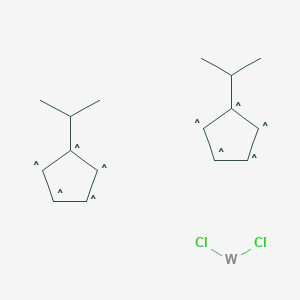
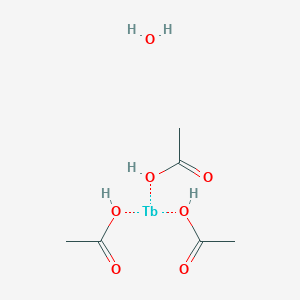
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
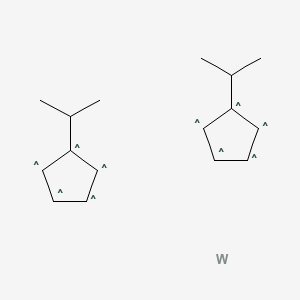

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
